molecular formula C6H14N2O B2651458 2-Amino-N-ethyl-2-methyl-propanamide CAS No. 1211543-32-6; 1220039-29-1

2-Amino-N-ethyl-2-methyl-propanamide

Cat. No.: B2651458
CAS No.: 1211543-32-6; 1220039-29-1
M. Wt: 130.191
InChI Key: IQWONILGYUSUBD-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-2-methyl-propanamide is an organic compound with the molecular formula C6H15N2O It is a derivative of propanamide and contains an amino group, an ethyl group, and a methyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-2-methyl-propanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-2-methyl-propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-N-ethyl-2-methyl-propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-2-methyl-propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may participate in enzymatic reactions, acting as a substrate or inhibitor in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpropanamide: Similar structure but lacks the ethyl group.

    N-Ethyl-2-methylpropanamide: Similar but without the amino group.

    2-Methylpropan-2-amine: Contains a similar backbone but different functional groups.

Uniqueness

2-Amino-N-ethyl-2-methyl-propanamide is unique due to the presence of both an amino group and an ethyl group on the same carbon atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1211543-32-6; 1220039-29-1

Molecular Formula

C6H14N2O

Molecular Weight

130.191

IUPAC Name

2-amino-N-ethyl-2-methylpropanamide

InChI

InChI=1S/C6H14N2O/c1-4-8-5(9)6(2,3)7/h4,7H2,1-3H3,(H,8,9)

InChI Key

IQWONILGYUSUBD-UHFFFAOYSA-N

SMILES

CCNC(=O)C(C)(C)N

solubility

not available

Origin of Product

United States

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